Cas no 1334615-03-0 (Benzaldehyde, 4-chloro-2-(phenylmethoxy)-)

Benzaldehyde, 4-chloro-2-(phenylmethoxy)- Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 4-chloro-2-(phenylmethoxy)-
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- Inchi: 1S/C14H11ClO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
- InChI Key: BFIFJXPSAALMCA-UHFFFAOYSA-N
- SMILES: C1C=C(C=O)C(OCC2C=CC=CC=2)=CC=1Cl
Benzaldehyde, 4-chloro-2-(phenylmethoxy)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB607080-1g |
2-(Benzyloxy)-4-chlorobenzaldehyde; . |
1334615-03-0 | 1g |
€444.60 | 2024-07-19 | ||
abcr | AB607080-5g |
2-(Benzyloxy)-4-chlorobenzaldehyde; . |
1334615-03-0 | 5g |
€1452.70 | 2024-07-19 | ||
Aaron | AR01RZ2A-1g |
2-Benzyloxy-4-chloro-benzaldehyde |
1334615-03-0 | 95% | 1g |
$479.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1647785-500mg |
2-(Benzyloxy)-4-chlorobenzaldehyde |
1334615-03-0 | 98% | 500mg |
¥2646.00 | 2024-08-09 | |
Aaron | AR01RZ2A-500mg |
2-Benzyloxy-4-chloro-benzaldehyde |
1334615-03-0 | 95% | 500mg |
$360.00 | 2025-02-12 | |
abcr | AB607080-10g |
2-(Benzyloxy)-4-chlorobenzaldehyde; . |
1334615-03-0 | 10g |
€2430.00 | 2024-07-19 | ||
abcr | AB607080-250mg |
2-(Benzyloxy)-4-chlorobenzaldehyde; . |
1334615-03-0 | 250mg |
€248.90 | 2024-07-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1647785-250mg |
2-(Benzyloxy)-4-chlorobenzaldehyde |
1334615-03-0 | 98% | 250mg |
¥1995.00 | 2024-08-09 |
Benzaldehyde, 4-chloro-2-(phenylmethoxy)- Related Literature
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Kaiming Hou New J. Chem., 2019,43, 10826-10833
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
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3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
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4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
Additional information on Benzaldehyde, 4-chloro-2-(phenylmethoxy)-
Recent Advances in the Study of Benzaldehyde, 4-chloro-2-(phenylmethoxy)- (CAS: 1334615-03-0) in Chemical Biology and Pharmaceutical Research
Benzaldehyde, 4-chloro-2-(phenylmethoxy)- (CAS: 1334615-03-0) is a chemically modified benzaldehyde derivative that has garnered significant attention in recent pharmaceutical and chemical biology research. This compound, characterized by its chloro and phenylmethoxy substituents, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic and diagnostic applications. Recent studies have explored its potential as a building block in drug synthesis, its role in modulating biological pathways, and its utility in chemical probes for target identification.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's efficacy as an intermediate in the synthesis of novel kinase inhibitors. The researchers highlighted its ability to undergo selective functionalization, enabling the creation of diverse pharmacophores with enhanced binding affinities. Molecular docking simulations revealed that derivatives of Benzaldehyde, 4-chloro-2-(phenylmethoxy)- exhibited strong interactions with ATP-binding sites of target kinases, suggesting its potential in oncology drug development.
In another groundbreaking study, researchers utilized Benzaldehyde, 4-chloro-2-(phenylmethoxy)- as a key component in developing fluorescent probes for real-time imaging of cellular processes. The compound's structural flexibility allowed for conjugation with various fluorophores without compromising its biological activity. This innovation, detailed in ACS Chemical Biology, opens new avenues for studying intracellular signaling dynamics and drug-target engagement in live cells.
The compound's safety profile and pharmacokinetic properties were recently evaluated in preclinical models. Results indicated favorable metabolic stability and low cytotoxicity, positioning it as a viable candidate for further drug development. However, challenges remain in optimizing its bioavailability and tissue-specific delivery, which are currently being addressed through advanced formulation strategies such as nanoparticle encapsulation.
Future research directions include exploring the compound's potential in combination therapies and its application in targeted drug delivery systems. With its versatile chemical structure and demonstrated biological activity, Benzaldehyde, 4-chloro-2-(phenylmethoxy)- continues to be a focal point in the intersection of chemical synthesis and therapeutic innovation.
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